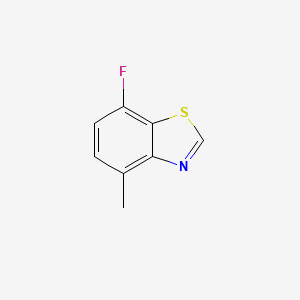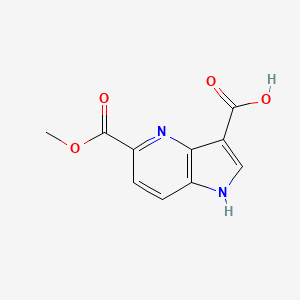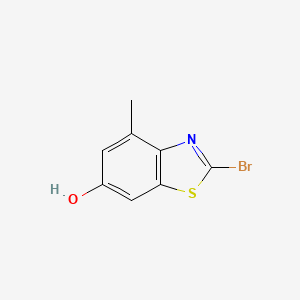![molecular formula C8H5FN2O B3219228 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1190316-69-8](/img/structure/B3219228.png)
6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Overview
Description
“6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” is a chemical compound . It is a derivative of pyrrolopyridine, which is a nitrogen-containing heterocyclic compound .
Molecular Structure Analysis
The molecular formula of “6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” is C8H5FN2O . It has a molecular weight of 164.14 Da .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is between 2-8°C in a dry, sealed environment .Scientific Research Applications
Fibroblast Growth Factor Receptor Inhibitors
The compound is used in the design and synthesis of derivatives that act as potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy .
Anticancer Applications
The compound’s derivatives have shown potential in inhibiting the migration and invasion of cancer cells, particularly breast cancer cells . This makes it a promising lead compound for further optimization in cancer therapy .
Neurodegenerative Diseases
The compound has been used in the development of a novel PET tracer, [18F]-MK-6240, for the detection of neurofibrillary tangles (NFTs), a pathological hallmark of several neurodegenerative diseases, including Alzheimer’s .
Diabetes and Related Disorders
Derivatives of the compound have shown potential in reducing blood glucose levels . This suggests possible applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, and ailments related to obesity .
Biosynthesis of Indole Derivatives
The compound is involved in the biosynthesis of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) derivatives in Arabidopsis . These derivatives play a crucial role in the plant’s defense against pathogens .
Drug Discovery
The azaindole scaffold, which includes the compound, has yielded several therapeutic agents for a variety of diseases . Its biochemical and biophysical properties have led to the development of novel synthetic methods for azaindole core units .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
The primary targets of 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs by inhibiting their activity . FGFRs function through signal transduction pathways that are activated upon binding to fibroblast growth factors. This binding leads to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways . By inhibiting FGFRs, 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can disrupt these signaling pathways.
Biochemical Pathways
The affected pathways include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate various cellular processes, including cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways due to FGFR signaling can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It is known that the compound has a molecular weight of 16414 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
In vitro studies have shown that 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can inhibit the proliferation of cancer cells and induce apoptosis . It has also been found to significantly inhibit the migration and invasion of cancer cells .
properties
IUPAC Name |
6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-8-1-7-6(3-11-8)5(4-12)2-10-7/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHLRSZOXCGDEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1F)C(=CN2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B3219151.png)
![6-Fluoro-1H-pyrrolo[3,2-B]pyridine-3-carbaldehyde](/img/structure/B3219163.png)
![3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B3219166.png)
![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde](/img/structure/B3219169.png)
![4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3219177.png)
![3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3219189.png)

![7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3219197.png)
![2h-Pyrrolo[2,3-b]pyridin-2-one,1,3-dihydro-5-hydroxy-4-methyl-](/img/structure/B3219215.png)

![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3219234.png)

![3-chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3219248.png)